molecular formula C17H15ClN2O2 B7639269 N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride

Cat. No. B7639269
M. Wt: 314.8 g/mol
InChI Key: PBUHIIBNBACDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide; hydrochloride, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension. The purpose of

Mechanism of Action

N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce neuropathic pain, seizures, and hypertension. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to reduce the release of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride is its selectivity for T-type calcium channels, which allows for a more targeted approach to the treatment of various diseases. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride. One area of research is the development of more soluble analogs of this compound that can be administered in vivo more effectively. Another area of research is the investigation of the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride involves several steps, including the preparation of 1-benzofuran-3-carboxylic acid, the conversion of the carboxylic acid to the corresponding acid chloride, and the reaction of the acid chloride with 2,3-dihydroindole to yield this compound. The final product is obtained in the form of a hydrochloride salt.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to be effective in reducing neuropathic pain, seizures, and hypertension. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-1-benzofuran-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2.ClH/c20-17(14-10-21-16-4-2-1-3-13(14)16)19-12-5-6-15-11(9-12)7-8-18-15;/h1-6,9-10,18H,7-8H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHIIBNBACDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=COC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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